![molecular formula C14H18BN3O4 B7956332 6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B7956332.png)
6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound features a unique structure with a nitro group, a methyl group, and a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step often involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of 2-aminopyridine with an aldehyde or ketone under acidic or basic conditions.
Methylation: The methyl group can be introduced via alkylation reactions, often using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.
Borylation: The final step involves the introduction of the dioxaborolane moiety. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).
Major Products
Reduction: Amino derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Various aryl or alkyl derivatives depending on the substituents introduced via cross-coupling reactions.
Scientific Research Applications
6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The boron-containing moiety makes it useful in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Catalysis: The compound’s structure allows it to act as a ligand in catalytic processes, potentially enhancing the efficiency of certain reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interaction: It can interact with proteins, altering their function or stability, which is useful in biological studies.
Catalytic Activity: As a ligand in catalysis, it can stabilize transition states or intermediates, facilitating the desired chemical transformation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-nitroimidazo[1,2-a]pyridine: Lacks the boron-containing dioxaborolane moiety, which limits its applications in cross-coupling reactions.
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: Lacks the nitro and methyl groups, which may affect its reactivity and biological activity.
3-Nitroimidazo[1,2-a]pyridine: Lacks both the methyl and boron-containing groups, making it less versatile in synthetic applications.
Uniqueness
6-Methyl-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of its nitro, methyl, and boron-containing dioxaborolane moieties. This combination provides a versatile platform for various chemical transformations and applications in different scientific fields.
Properties
IUPAC Name |
6-methyl-3-nitro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O4/c1-9-6-10(15-21-13(2,3)14(4,5)22-15)12-16-7-11(18(19)20)17(12)8-9/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQIKMHGKIIZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN3C2=NC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B7956251.png)
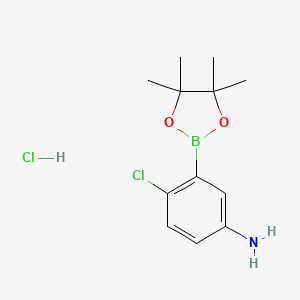
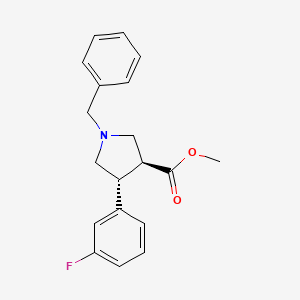

![2,2-Dimethyl-1-[4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B7956274.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956275.png)
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenoxy)ethyl]-1,3,2-dioxaborolane](/img/structure/B7956282.png)
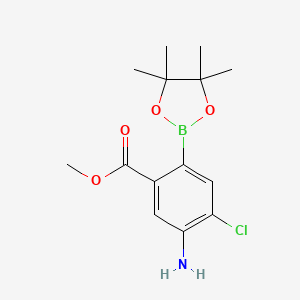
![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7956306.png)
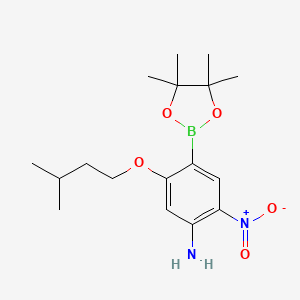
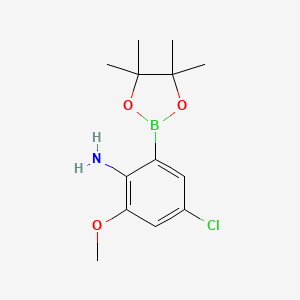
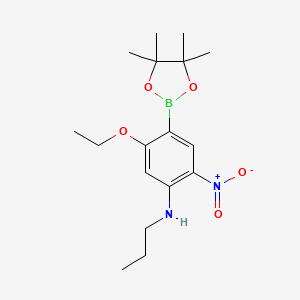
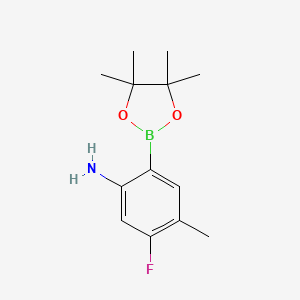
![Methyl 2-amino-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B7956331.png)
